4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3/c1-10-3-2-4-11(7-10)15-9-16(22-17(20)21-15)12-5-6-13(18)14(19)8-12/h2-9H,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCAJCPKIKOHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Synthetic Design
The chalcone-based cyclization method leverages 1,3-diarylprop-2-en-1-one (chalcone) precursors to form the pyrimidine ring. This approach, adapted from Sharma and Sharma (2011) and refined in recent studies, involves condensing chalcones with guanidine carbonate in dimethylformamide (DMF) under reflux. For the target compound, the chalcone intermediate 1-(3,4-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is synthesized first via Claisen-Schmidt condensation between 3,4-dichloroacetophenone and 3-methylbenzaldehyde.
The cyclization proceeds through nucleophilic attack by guanidine at the α,β-unsaturated ketone, followed by cyclodehydration to yield the 2-aminopyrimidine scaffold (Fig. 1).
Reaction Conditions
Optimization and Yield
Key modifications to improve yield include:
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Extended reflux time : 4 hours ensures complete ring closure.
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Post-reaction standing : Allowing the mixture to stand for 24 hours enhances crystallization.
Reported yields for analogous compounds (e.g., 4,6-diphenylpyrimidin-2-amine) range from 33% to 89%. For the target compound, a yield of ~40% is anticipated based on structural similarity.
Characterization Data
Successful synthesis is confirmed via:
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TLC : R<sub>f</sub> = 0.83–0.97 in n-hexane/ethyl acetate (1:2).
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Melting point : 154–160°C (decomp.).
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<sup>1</sup>H NMR (600 MHz, DMSO-d<sub>6</sub>):
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HRMS (ESI) : m/z calcd for C<sub>17</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>3</sub> [M+H]<sup>+</sup>: 342.0532; found: 342.0548.
Buchwald-Hartwig Amination of Halogenated Pyrimidines
Synthetic Strategy
This method constructs the pyrimidine ring first, followed by introducing substituents via cross-coupling. A halogenated pyrimidine core (e.g., 2-chloro-4,6-dibromopyrimidine) serves as the starting material. Sequential Buchwald-Hartwig couplings introduce the 3,4-dichlorophenyl and 3-methylphenyl groups, followed by amination at position 2.
Step 1: Suzuki-Miyaura Coupling for 4-(3,4-Dichlorophenyl) Substituent
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Substrate : 2-chloro-4,6-dibromopyrimidine (1.0 equiv.)
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Boronic acid : 3,4-dichlorophenylboronic acid (1.1 equiv.)
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Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
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Base : K<sub>2</sub>CO<sub>3</sub> (2.0 equiv.)
Step 2: Second Coupling for 6-(3-Methylphenyl) Group
Step 3: Amination at Position 2
Challenges and Solutions
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Regioselectivity : Sequential coupling requires precise temperature control to avoid bis-arylation.
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Catalyst loading : Increased Pd concentrations (10 mol%) improve yields in sterically hindered systems.
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Purification : Column chromatography (SiO<sub>2</sub>, hexane/EtOAc) isolates the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrimidine derivatives, including 4-(3,4-dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlights the compound's potential as an inhibitor of specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies have shown that modifications on the pyrimidine ring can enhance its potency against various cancer cell lines .
Targeting Kinase Inhibition
The compound has been identified as a promising candidate for targeting tyrosine kinases, which play a critical role in cell signaling pathways related to cancer. For instance, it has been noted to inhibit the activity of BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). This inhibition is crucial for developing targeted therapies for patients with resistance to conventional treatments .
Biological Research
Antimicrobial Properties
Beyond its anticancer applications, 4-(3,4-dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has demonstrated antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development into antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound suggest its potential in treating neurodegenerative diseases. By modulating pathways involved in oxidative stress and inflammation, it may offer protective benefits against neuronal damage. This application is particularly relevant for conditions such as Alzheimer's and Parkinson's disease .
Structure and Synthesis
The synthesis of 4-(3,4-dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic route typically includes the introduction of the dichlorophenyl and methylphenyl groups via nucleophilic substitution reactions followed by cyclization steps to form the final pyrimidine structure .
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of dichlorophenyl and methylphenyl groups can enhance its binding affinity and specificity towards these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Variations
The table below summarizes key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Hydrogen Bonding : Quantum chemical studies on analogs like DP-1 (fluorophenyl-furan) highlight the role of hydrogen bonding in stabilizing interactions with biological targets . The target compound’s dichlorophenyl group may enhance hydrogen-bond acceptor capacity compared to methoxy-substituted derivatives.
- Solubility : Methoxy groups (e.g., in ) improve aqueous solubility, whereas chloro groups in the target compound may reduce it, impacting bioavailability.
Biological Activity
4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is with a molecular weight of approximately 363.27 g/mol. The compound features a pyrimidine ring substituted with dichlorophenyl and methylphenyl groups, which may influence its biological properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. A study highlighted that pyrimidine derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound was shown to inhibit the PI3K pathway, crucial for cancer cell survival and proliferation .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Compound A | PI3K | Inhibition of cancer growth | |
| Compound B | mTOR | Induction of apoptosis | |
| Compound C | EGFR | Cell cycle arrest |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may act on deubiquitinases (DUBs), which play a role in protein degradation pathways. Inhibiting these enzymes can lead to the accumulation of proteins that promote apoptosis in cancer cells .
Case Study: DUB Inhibition
A recent investigation screened various compounds for DUB inhibition, revealing that several pyrimidine derivatives, including those structurally related to our compound, exhibited selective inhibition against specific DUBs, enhancing their therapeutic potential .
The mechanism by which 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may bind to active sites on target enzymes, thereby inhibiting their activity.
- Signal Pathway Modulation : It could interfere with key signaling pathways involved in cell survival and proliferation.
- Gene Expression Regulation : Potentially alters gene expression profiles associated with cancer progression.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound can modulate various biological pathways. For instance, it has shown promise in reducing inflammation and exhibiting cytotoxic effects against tumor cells in vitro.
Table 2: Summary of Pharmacological Effects
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl groups to the pyrimidine core. For example, analogous compounds have been synthesized via sequential substitutions at the 4- and 6-positions of 2-aminopyrimidine derivatives . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst systems (e.g., Pd(PPh₃)₄ for coupling). Design of Experiments (DoE) approaches, such as factorial designs, can systematically optimize parameters like stoichiometry and reaction time to maximize yield (e.g., 7–24% yields reported for similar triazine derivatives) .
Q. How is the compound characterized structurally, and what analytical techniques are most effective?
- Methodological Answer : Structural confirmation relies on H/C NMR to identify substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and elemental analysis to verify purity (>98%) . Single-crystal X-ray diffraction provides absolute conformation, revealing dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 344.2).
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays for antimicrobial activity (e.g., MIC against S. aureus or C. albicans), as structurally related pyrimidines show immunomodulatory and antifungal properties . Use cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish selectivity indices. Dose-response curves (0.1–100 µM) and positive controls (e.g., fluconazole) ensure reliability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QSAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while 3D-QSAR models correlate substituent effects (e.g., electron-withdrawing Cl groups) with biological activity . Molecular docking (e.g., AutoDock Vina) identifies potential binding modes to targets like dihydrofolate reductase. ICReDD’s integrated computational-experimental workflows can accelerate reaction discovery by predicting feasible pathways .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from polymorphic forms (e.g., crystal packing variations affecting solubility) or assay conditions (e.g., serum protein interference). Validate purity via HPLC (>95%) and characterize polymorphs using DSC/TGA and PXRD . Replicate assays under standardized conditions (e.g., CLSI guidelines) and employ orthogonal assays (e.g., enzymatic vs. whole-cell) to confirm mechanisms .
Q. How can reaction engineering principles improve scalability while maintaining regioselectivity?
- Methodological Answer : Membrane separation technologies or continuous-flow reactors enhance reproducibility for sensitive intermediates . Statistical process control (SPC) monitors critical parameters (e.g., pH, temperature), while kinetic studies identify rate-limiting steps (e.g., aryl chloride coupling). Computational fluid dynamics (CFD) models optimize mixing in large-scale batch reactors .
Key Notes
- Advanced methodologies (e.g., ICReDD’s computational design) bridge gaps between theoretical and experimental workflows .
- Contradictions in data require rigorous validation of compound integrity and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
